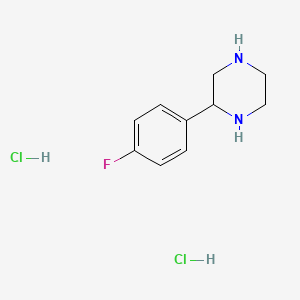

2-(4-Fluorophenyl)piperazine dihydrochloride

説明

2-(4-Fluorophenyl)piperazine dihydrochloride (CAS RN 152121-30-7) is a piperazine derivative with a fluorinated phenyl group at the para position of the aromatic ring . It serves as a key structural motif in neuropharmacological agents, particularly those targeting neurotransmitter transporters and receptors. The fluorine atom enhances metabolic stability and binding affinity to biological targets, making it a critical feature in drug design .

特性

IUPAC Name |

2-(4-fluorophenyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2.2ClH/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;;/h1-4,10,12-13H,5-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELQVAKRTAIBQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=C(C=C2)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857189 | |

| Record name | 2-(4-Fluorophenyl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65709-34-4 | |

| Record name | 2-(4-Fluorophenyl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 2-(4-fluorophenyl)piperazine dihydrochloride involves the nucleophilic substitution reaction between 4-fluoroaniline and bis(2-chloroethyl)amine hydrochloride. This reaction is typically carried out in an organic solvent such as isopropyl alcohol (IPA) with a base like potassium carbonate to facilitate the substitution and neutralize generated acid.

-

- Reactants: 4-fluoroaniline and bis(2-chloroethyl)amine hydrochloride

- Solvent: Isopropyl alcohol

- Base: Potassium carbonate

- Temperature: Approximately 80 °C

- Reaction Time: Around 12 hours

Process :

The reaction proceeds with the formation of 1-(4-fluorophenyl)piperazine and potassium chloride as a byproduct. Carbon dioxide evolution indicates reaction progress, ceasing when no further CO₂ is released. The potassium chloride precipitate is filtered off, and the filtrate is subjected to distillation to remove the solvent. The final product is dried under vacuum to eliminate residual moisture and solvents.Yield and Purity :

The process yields 1-(4-fluorophenyl)piperazine with a purity of approximately 99% before conversion to the dihydrochloride salt.

This method is scalable and suitable for industrial production, with optimization focusing on reaction time, temperature, and stoichiometric ratios to maximize yield and purity.

Conversion to Dihydrochloride Salt

The free base 1-(4-fluorophenyl)piperazine is converted to its dihydrochloride salt by treatment with hydrochloric acid under controlled conditions. This step enhances the compound's solubility and stability for storage and further use.

Alternative Synthetic Considerations

Microwave irradiation at 800W for about 3 minutes has been reported to accelerate synthesis when using diethylene glycol monomethyl ether as solvent, although this is more common in laboratory-scale synthesis.

Coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) have been employed in derivatization reactions involving piperazine derivatives, but their use for direct synthesis of this compound is less common.

Reaction Mass Balance and Industrial Process Data

| Input Material | Quantity (kg) | Output Material | Quantity (kg) |

|---|---|---|---|

| 4-Fluoroaniline | 3.082 | 1-(4-Fluorophenyl)piperazine | 5.000 |

| Bis(2-chloroethyl)amine HCl | 4.951 | Potassium chloride (byproduct) | 6.203 |

| Potassium carbonate | 5.750 | Water | 0.750 |

| Isopropyl alcohol (solvent) | 20.000 | Carbon dioxide (gas byproduct) | 1.830 |

Analytical and Purification Techniques

- Purification : Recrystallization and vacuum drying remove impurities and solvents.

- Characterization : Purity and identity are confirmed by techniques such as HPLC, NMR (¹H and ¹³C), and high-resolution mass spectrometry (HRMS). UV/Vis spectroscopy with absorption maxima at 239 nm and 288 nm is also utilized to assess purity.

Summary Table of Preparation Methods

| Step | Description | Conditions/Notes |

|---|---|---|

| Nucleophilic substitution | 4-Fluoroaniline reacts with bis(2-chloroethyl)amine hydrochloride | IPA solvent, potassium carbonate base, 80 °C, 12 hours |

| Byproduct removal | Filtration of potassium chloride precipitate | Filter off solid KCl |

| Solvent removal | Distillation of isopropyl alcohol | Reduced pressure distillation |

| Drying | Vacuum drying to remove residual moisture and solvents | Vacuum drying |

| Salt formation | Conversion of free base to dihydrochloride salt | Treatment with HCl under controlled conditions |

| Analytical characterization | Purity and structure confirmation | HPLC, NMR, HRMS, UV/Vis spectroscopy |

Research Findings and Optimization Notes

- Using potassium carbonate as a base provides efficient neutralization and facilitates the substitution reaction, with potassium chloride as a manageable byproduct.

- Reaction completion is monitored by cessation of CO₂ evolution, ensuring full conversion.

- The choice of isopropyl alcohol as solvent balances solubility and reaction kinetics.

- Vacuum drying is essential to achieve high purity and stability of the final product.

- Microwave-assisted synthesis can reduce reaction times but requires careful control of power and temperature to avoid degradation.

化学反応の分析

2-(4-Fluorophenyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C10H13F2N2·2HCl

- Molecular Weight : 253.14 g/mol

- CAS Number : 64090-19-3

- IUPAC Name : 2-(4-fluorophenyl)piperazine dihydrochloride

The compound features a piperazine core, which is a common structural motif in various bioactive molecules. Its fluorinated phenyl group enhances its pharmacological properties by improving binding affinity to target receptors.

Antidepressant Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant activity as serotonin receptor modulators. The compound has been studied for its potential as an antidepressant due to its interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes.

Case Study : A study by Richardson et al. demonstrated that modifications in the piperazine structure could enhance binding affinity to serotonin receptors, supporting the compound's potential as a therapeutic agent for depression .

Anxiolytic Effects

The compound has also been evaluated for its anxiolytic properties. Research has shown that piperazine derivatives can modulate anxiety-related behaviors in animal models.

Data Table: Anxiolytic Activity of Piperazine Derivatives

| Compound | Model Used | Dose (mg/kg) | Observed Effect |

|---|---|---|---|

| 2-(4-Fluorophenyl)piperazine | Elevated Plus Maze | 10 | Increased time in open arms |

| 1-(4-Fluorophenyl)piperazine | Light-Dark Box | 5 | Reduced latency to enter light compartment |

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of piperazine derivatives, including this compound. The compound exhibited high binding affinity to bacterial targets, suggesting its use in developing new antimicrobial agents.

Case Study : A study indicated that the compound had significant efficacy against various strains of bacteria, demonstrating its potential as a lead compound for antibiotic development.

Neuropharmacological Research

The compound's role as a neuropharmacological agent is significant, particularly in the context of cannabinoid receptor modulation. Piperazine derivatives have been identified as inverse agonists at cannabinoid receptors, which may provide novel approaches to treating obesity and metabolic disorders.

Data Table: Binding Affinity of Piperazine Derivatives at Cannabinoid Receptors

| Compound | CB1 Binding Affinity (Ki) | CB2 Binding Affinity (Ki) |

|---|---|---|

| 2-(4-Fluorophenyl)piperazine | 50 nM | >1000 nM |

| 1-(4-Fluorophenyl)piperazine | 30 nM | 200 nM |

作用機序

The mechanism of action of 2-(4-Fluorophenyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors in the central nervous system. It can act as an agonist or antagonist, modulating the activity of neurotransmitters and affecting various physiological processes. The exact pathways and molecular targets depend on the specific application and context of its use .

類似化合物との比較

Comparison with Structurally Similar Piperazine Derivatives

GBR 12909 (Vanoxerine)

Structure : 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine dihydrochloride .

Pharmacological Profile :

- Primary Target: Dopamine transporter (DAT) inhibitor with 4,100-fold selectivity over serotonin (SERT) and norepinephrine transporters (NET) .

- Clinical Relevance : Investigated for Parkinson’s disease, depression, and atrial fibrillation due to its multichannel blocking properties .

Comparison with 2-(4-Fluorophenyl)piperazine Dihydrochloride :

- The additional bis(4-fluorophenyl)methoxyethyl and 3-phenylpropyl groups in GBR 12909 confer higher DAT affinity and multichannel activity, unlike the simpler this compound .

MT-45 and Fluorinated Analogs

Structures :

- MT-45: 1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride.

- Fluorinated analogs: 2F-, 3F-, 4F-MT-45 (fluorine at ortho, meta, or para positions of the phenyl group) .

Pharmacological Profile : - Primary Target : Synthetic opioids with μ-opioid receptor agonism.

- Metabolism : Fluorination alters metabolic pathways, increasing resistance to degradation .

Comparison with Functional Analogs

Piperazine Antihistamines

Examples :

- Buclizine Dihydrochloride : 1-[(4-tert-Butylphenyl)methyl]-4-[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride .

- Flunarizine Dihydrochloride : 1-[Bis(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine dihydrochloride .

Pharmacological Profile : - Primary Target : H1 histamine receptors.

- Applications : Antiemetic, sedative, and migraine prophylaxis .

Comparison :

Sigma Receptor Ligands

Example: α-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol . Pharmacological Profile:

Pharmacokinetic and Structural Data

Key Research Findings

Fluorination Impact : The 4-fluorophenyl group in this compound enhances lipophilicity and binding to hydrophobic pockets in transporters, a feature shared with GBR 12909 and flunarizine .

Selectivity : GBR 12909’s DAT selectivity (Ki = 1.2 nM) surpasses simpler piperazines, attributed to its extended hydrophobic side chains .

生物活性

2-(4-Fluorophenyl)piperazine dihydrochloride is a compound that has garnered attention for its biological activity, particularly in relation to its interactions with serotonin receptors and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant research findings.

Target Receptors

The primary target of this compound is the serotonin receptor , specifically the 5-HT1A receptor . This compound acts as an agonist , leading to increased serotonin signaling in the brain, which is crucial for mood regulation and other physiological processes.

Biochemical Pathways

Upon binding to the 5-HT1A receptor, this compound activates various intracellular signaling pathways associated with serotoninergic transmission. This action can modulate neurotransmitter release, particularly serotonin and norepinephrine, thereby influencing mood and anxiety levels.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is metabolized primarily in the liver. It has an elimination half-life of approximately 6-8 hours , which is significant for dosing regimens in therapeutic applications.

Cellular Effects

This compound influences various cellular processes:

- Cell Signaling : By acting as a 5-HT1A receptor agonist, it modulates cell signaling pathways that affect gene expression and cellular metabolism.

- Dosage Effects : In animal models, lower doses tend to exhibit therapeutic effects, while higher doses may lead to adverse effects such as migraine headaches and nausea.

Table 1: Summary of Biological Activities

Case Studies

- Neurotransmitter Interaction Study : A study involving the administration of varying doses of related piperazine derivatives demonstrated that at doses ranging from 50-250 mg/kg, there was a transient increase in dopamine levels in specific brain regions, followed by a decrease. This suggests complex interactions with dopamine and norepinephrine systems .

- Cytotoxicity Assessment : Recent research indicates that piperazine derivatives similar to this compound exhibit selective cytotoxicity against cancer cell lines while maintaining low toxicity to healthy cells. This dual action highlights potential applications in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Fluorophenyl)piperazine dihydrochloride, and how can purity (>98%) be validated?

- Methodology :

- Synthesis : The compound can be synthesized via nucleophilic substitution reactions using 4-fluorophenyl derivatives and piperazine precursors under alkaline conditions, followed by dihydrochloride salt formation using HCl gas or aqueous HCl .

- Purity Validation : High-Performance Liquid Chromatography (HPLC) with UV detection at λmax ~239–288 nm is recommended for assessing purity (>98%) . Confirmatory techniques include mass spectrometry (MS) and nuclear magnetic resonance (NMR) to verify structural integrity .

Q. How should solubility limitations of this compound be addressed in aqueous and organic solvent systems?

- Methodology :

- For aqueous solutions: Dissolve in heated (50–60°C) deionized water at concentrations up to 25 mM. Vortexing or sonication may aid dissolution .

- For organic solvents: Use heated dimethyl sulfoxide (DMSO) at concentrations ≤100 mM. Pre-warm DMSO to 37°C to prevent precipitation .

Q. What standardized assays are used to evaluate its potency as a dopamine transporter (DAT) inhibitor?

- Methodology :

- In vitro : Radioligand binding assays (e.g., [³H]WIN 35,428 displacement) in rat striatal synaptosomes or transfected cell lines expressing human DAT. IC50 values should be compared to reference inhibitors like GBR 12909 .

- Functional assays : Patch-clamp electrophysiology to measure dopamine reuptake inhibition in hippocampal slices or HEK293 cells .

Advanced Research Questions

Q. How can discrepancies in reported IC50 values for DAT inhibition be resolved across experimental models?

- Case Study : IC50 values range from 2.32 µM in rat hippocampal slices to 6–35 µM in whole-cell patch-clamp recordings .

- Methodology :

- Model Optimization : Control for temperature, buffer composition (e.g., Na⁺/K⁺ gradients), and DAT density in transfected cells.

- Data Normalization : Normalize results to reference compounds (e.g., cocaine or GBR 12909) tested in parallel.

- Meta-Analysis : Use computational tools (e.g., GraphPad Prism) to compare dose-response curves across studies and identify confounding variables .

Q. What strategies minimize off-target interactions in receptor binding studies, particularly with serotonin or sigma receptors?

- Methodology :

- Counter-Screening : Test the compound against panels of off-target receptors (e.g., 5-HT2A, σ1) at concentrations ≥10× IC50 for DAT .

- Selective Blockers : Co-incubate with antagonists like BD1063 (σ1) or ketanserin (5-HT2A) to isolate DAT-specific effects .

Q. How do environmental factors (pH, temperature) influence the compound’s stability in long-term pharmacological studies?

- Methodology :

- Stability Testing : Store aliquots at -20°C in anhydrous DMSO or lyophilized form. Monitor degradation via HPLC at intervals (0, 1, 3, 6 months) .

- pH Sensitivity : Test solubility and activity in buffers (pH 4–8). Acidic conditions (pH <5) may protonate the piperazine ring, enhancing water solubility but reducing membrane permeability .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on its abuse potential versus therapeutic potential?

- Evidence : Structural similarity to phenylpiperazine entactogens (e.g., 1-(3-chlorophenyl)piperazine) suggests abuse liability, but no direct human toxicological data exists .

- Methodology :

- Preclinical Models : Conduct conditioned place preference (CPP) or self-administration assays in rodents to assess reward liability .

- Receptor Profiling : Compare binding affinities to abuse-related targets (e.g., 5-HT2B, TAAR1) versus therapeutic targets (DAT, NET) .

Methodological Best Practices

Q. What in vivo models are most suitable for studying its pharmacokinetics and blood-brain barrier (BBB) penetration?

- Methodology :

- Rodent Models : Administer intravenously (IV) or intraperitoneally (IP) with plasma and brain tissue sampling at timed intervals. Measure brain-to-plasma ratios via LC-MS/MS .

- BBB Prediction : Use computational models (e.g., SwissADME) to predict logP (≈2.5) and polar surface area (PSA ≈38 Ų), which suggest moderate BBB penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。